1H-Indole-3-carboximidamide
Overview
Description
1H-Indole-3-carboximidamide is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
- 1H-Indole-3-carboximidamide (also known as 2-(3-methylphenyl)-1H-indole-5-carboximidamide ) is a derivative of indole, a heterocyclic compound with diverse biological activities .
- Unfortunately, specific primary targets for this compound are not readily available in the literature. However, indole derivatives often interact with various receptors and enzymes due to their aromatic nature and π-electron delocalization .
- However, indole derivatives have been associated with various pathways, including antiviral, anti-inflammatory, and antioxidant pathways .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Result of Action
Biochemical Analysis
Biochemical Properties
1H-Indole-3-carboximidamide, like other indole derivatives, is known to interact with multiple receptors, which makes it a valuable compound for treatment and the development of new useful derivatives
Cellular Effects
Indole derivatives are known to have broad-spectrum biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , which could lead to changes in gene expression, enzyme inhibition or activation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 1H-indole-3-carboxaldehyde with an appropriate amine under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired carboximidamide.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1H-Indole-3-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in multicomponent reactions.
Biology: The compound exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1H-Indole-3-carboximidamide can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: A precursor in the synthesis of this compound, known for its role in multicomponent reactions.
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
1H-indole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJURUVSVHQHERL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421200 | |
Record name | 1H-Indole-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764600-87-5 | |
Record name | 1H-Indole-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions the isolation of 6-bromo-1H-indole-3-carboximidamide from Jaspis splendens. What is the significance of finding this compound in the context of Parkinson's Disease research?
A1: While the research paper itself doesn't directly investigate the effects of 6-bromo-1H-indole-3-carboximidamide on Parkinson's Disease models, its isolation from Jaspis splendens is noteworthy. The study focuses on identifying compounds from this marine organism that show activity in a phenotypic assay using human olfactory neurosphere-derived cells, a model for Parkinson's Disease []. The presence of 6-bromo-1H-indole-3-carboximidamide, reported for the first time as a naturally occurring metabolite [], suggests it could be a potential subject for future studies exploring its specific effects on this model and its possible implications for Parkinson's Disease. Further research is needed to determine if this compound has any therapeutic potential.
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